1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone
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Overview
Description
1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and promising pharmacological properties .
Preparation Methods
The synthesis of 1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazoles: These compounds share a similar core structure but contain sulfur instead of oxygen.
Other Oxadiazoles: Various oxadiazole derivatives have been studied for their biological activities, and each derivative may have unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-yl)ethanone |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)6-3-2-4-7-8(6)10-12-9-7/h2-4H,1H3 |
InChI Key |
OCXAXMRIWNUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=NON=C21 |
Origin of Product |
United States |
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